molecular formula C8H10ClN3S B2939516 1-Amino-3-(4-chlorophenyl)-1-methylthiourea CAS No. 70483-64-6

1-Amino-3-(4-chlorophenyl)-1-methylthiourea

Cat. No.: B2939516
CAS No.: 70483-64-6
M. Wt: 215.7
InChI Key: VRLOSSDSQXUQET-UHFFFAOYSA-N
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Description

1-Amino-3-(4-chlorophenyl)-1-methylthiourea is a chemical compound with the CAS Registry Number 70483-64-6 . It is characterized by the molecular formula C8H10ClN3S and has a molecular weight of 215.70 g/mol . This substance is a solid and is typically shipped using cold-chain transportation to ensure stability . As a substituted thiourea derivative, this compound belongs to a class of molecules that are frequently investigated in medicinal and organic chemistry research for their potential biological activities and as key intermediates in synthetic pathways . The specific research applications, mechanism of action, and detailed biological profile of 1-Amino-3-(4-(4-chlorophenyl)-1-methylthiourea are areas for further scientific exploration. This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(4-chlorophenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLOSSDSQXUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324307
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

70483-64-6
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea typically involves the reaction of 4-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiourea derivative. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-chlorophenyl)-1-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiourea derivatives.

Scientific Research Applications

1-Amino-3-(4-chlorophenyl)-1-methylthiourea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Thiourea derivatives vary significantly in physical and chemical properties based on substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP3* Notable Properties/Applications
1-Amino-3-(4-chlorophenyl)-1-methylthiourea Not explicitly provided ~260 (estimated) 4-Cl-C6H4, CH3, NH2 ~1.7† Potential insecticidal/biological activity
1-(4-chlorophenyl)-3-phenyl-2-thiourea C13H11ClN2S 262.76 4-Cl-C6H4, C6H5 ~3.1‡ Higher hydrophobicity
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea C9H9BrClN2S 308.60 2-Br-4-Cl-C6H3, (CH3)2 ~2.8‡ Crystallographic stability
3-Acetyl-1-(3-chlorophenyl)thiourea C9H8ClN3OS 241.70 3-Cl-C6H4, COCH3 ~1.5‡ Enzyme inhibition
1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea C15H16N3S 270.37 N-CH3-C6H5, 4-CH3-C6H4 ~3.0‡ Strong hydrogen bonding

*Estimated based on analogous structures.
†Inferred from (XLogP3 = 1.7 for a related compound).
‡Calculated using ChemDraw or analogous tools.

Key Observations:

  • Hydrophobicity: The presence of aromatic groups (e.g., phenyl in ) increases hydrophobicity (higher XLogP3), whereas polar substituents like amino or acetyl reduce it .
  • Crystal Packing: Bulky substituents (e.g., bromo in ) enhance steric effects, influencing crystallinity and stability.
  • Bioactivity: Amino and acetyl groups may enhance interactions with biological targets, as seen in insecticidal pyridine derivatives and enzyme inhibitors .

Biological Activity

1-Amino-3-(4-chlorophenyl)-1-methylthiourea (CAS No. 70483-64-6) is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C8H10ClN3S
  • Molecular Weight : 217.70 g/mol

The presence of the chlorophenyl group enhances its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In a study evaluating thiourea derivatives, it was found that compounds with a chlorophenyl substituent exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were comparable to or better than conventional antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Thiourea Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus2
E. faecalis4
E. coli8
Positive ControlCiprofloxacin5

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on MCF-7 breast cancer cells, revealing that treatment with increasing concentrations led to significant reductions in cell viability, indicating potential for use in cancer therapy. The IC50 value was determined to be approximately 225 µM, suggesting effective inhibition of cell growth .

Table 2: Cytotoxic Effects on Cancer Cells

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)225
HeLa (cervical cancer)200
Positive ControlDoxorubicin50

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of various enzymes. In particular, it has shown promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition assays indicated that at a concentration of 100 µM, the compound significantly reduced NO production in human umbilical vein endothelial cells (HUVECs) .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Cytotoxicity : Induction of apoptosis in cancer cells is suggested by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression.
  • Enzyme Inhibition : Binding to the active site of nNOS prevents the conversion of L-arginine to nitric oxide, thus modulating signaling pathways involved in inflammation and neurodegeneration.

Case Study 1: Antibacterial Efficacy

In a comparative study of thiourea derivatives, this compound was evaluated alongside other derivatives for antibacterial efficacy against MRSA strains. The results demonstrated that the compound exhibited superior activity compared to many other tested derivatives, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties showed that this thiourea derivative effectively inhibited the proliferation of MCF-7 cells through apoptosis induction. Flow cytometry analysis revealed significant cell cycle arrest at the S phase following treatment, supporting its potential use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for 1-Amino-3-(4-chlorophenyl)-1-methylthiourea, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-chlorophenyl isothiocyanate derivatives and methylamine. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side products like disubstituted thioureas . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed, with refinement via SHELXL . Mass spectrometry (MS) further confirms molecular weight.

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single crystals are grown via slow evaporation in polar solvents (e.g., ethanol or DMSO). Diffraction data are collected using a Bruker D8 VENTURE diffractometer, and structures are solved using direct methods in SHELXS-97 . Molecular visualization and refinement are performed with SHELXL and ORTEP-3 for thermal ellipsoid plots . Key parameters include bond lengths (e.g., C–S ≈ 1.68 Å, N–C=O ≈ 1.34 Å) and torsion angles to confirm planarity .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing this compound’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces . These are cross-validated with experimental UV-Vis spectra and X-ray data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces . For non-covalent interactions (e.g., hydrogen bonding), reduced density gradient (RDG) analysis in Multiwfn software quantifies interaction strengths .

Q. How do researchers resolve contradictions between crystallographic data and spectroscopic results for thiourea derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism in solution vs. static crystal structures). For example, NMR may show averaged signals for tautomers, while SCXRD captures a single conformation . To reconcile these, variable-temperature NMR and solvent-dependent crystallography are used. Hirshfeld surface analysis in CrystalExplorer identifies dominant intermolecular interactions (e.g., Cl···H contacts in 4-chlorophenyl derivatives) that stabilize specific conformations .

Q. What strategies are used to assess the biological activity of this compound in drug discovery?

Methodological Answer: Docking studies (AutoDock Vina) evaluate binding affinity to targets like serine proteases, guided by pharmacophore models of the thiourea moiety’s hydrogen-bonding capacity . In vitro assays (e.g., enzyme inhibition) are paired with toxicity profiling (MTT assay). Structure-activity relationships (SAR) are derived by modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) and comparing IC₅₀ values .

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